

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Rivanicline Oxalate

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Compound of Interest

Compound Name: *Rivanicline oxalate*

CAS No.: 220662-95-3

Cat. No.: B1663659

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Abstract

This application note presents a detailed protocol for the quantitative analysis of **Rivanicline oxalate** using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate method for the determination of Rivanicline in bulk drug substance or formulated products. The protocol includes instrument conditions, sample and standard preparation, and a summary of validation parameters presented in a clear, tabular format.

Introduction

Rivanicline, also known as (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine, is a partial agonist at neural nicotinic acetylcholine receptors, with selectivity for the $\alpha 4\beta 2$ subtype.^[1] It has been investigated for its potential therapeutic effects in various neurological conditions. Accurate and

precise analytical methods are crucial for the quality control and characterization of **Rivanicline oxalate** in research and development. This document provides a comprehensive HPLC protocol for its analysis.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended:

Parameter	Recommended Setting
HPLC Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.0 with Orthophosphoric Acid) (30:70, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	260 nm
Injection Volume	10 μ L
Run Time	10 minutes

Reagent and Sample Preparation

- **Mobile Phase Preparation:** Prepare a 0.05 M solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 4.0 using diluted orthophosphoric acid. Filter the buffer through a 0.45 μ m membrane filter and degas. Mix with acetonitrile in a 70:30 (Buffer:Acetonitrile) ratio.
- **Standard Stock Solution (100 μ g/mL):** Accurately weigh approximately 10 mg of **Rivanicline oxalate** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 $\mu\text{g/mL}$.
- Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of **Rivanicline oxalate** and prepare a 100 $\mu\text{g/mL}$ solution in the mobile phase, following the same procedure as for the standard stock solution. Filter the final solution through a 0.45 μm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data for the validation of this analytical method. (Note: The data presented here are exemplary and should be verified experimentally.)

Table 1: Linearity of **Rivanicline Oxalate**

Concentration ($\mu\text{g/mL}$)	Peak Area (arbitrary units)
1	50,000
5	255,000
10	510,000
20	1,025,000
30	1,530,000
40	2,045,000
50	2,550,000
Correlation Coefficient (r^2)	> 0.999

Table 2: Precision of the Method

Parameter	Repeatability (Intra-day, n=6)	Intermediate Precision (Inter-day, n=6)
Concentration (µg/mL)	20	20
Mean Peak Area	1,024,500	1,026,000
Standard Deviation	8,200	9,800
% RSD	0.80%	0.95%

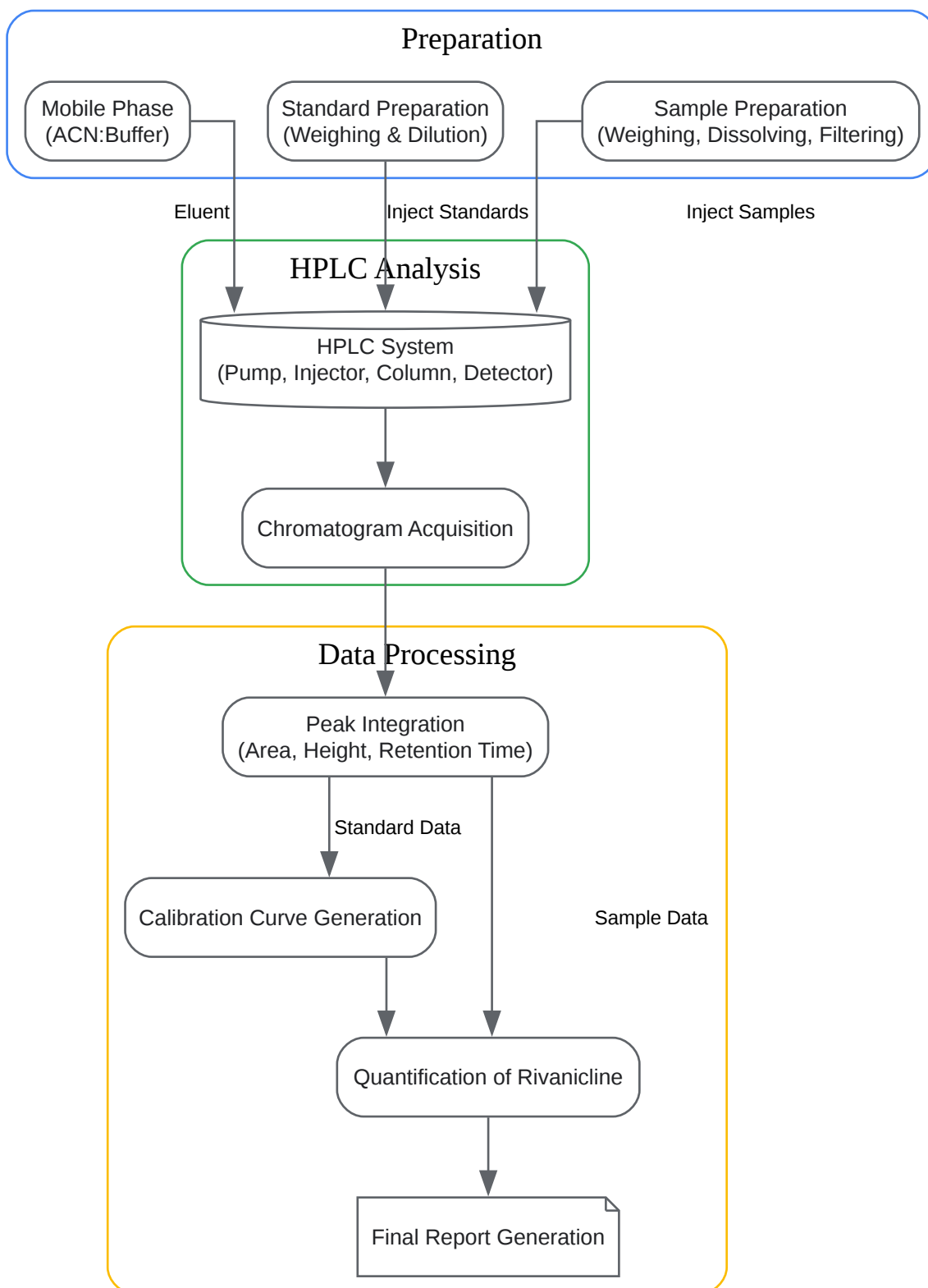
Table 3: Accuracy (Recovery) of the Method

Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	16	15.8	98.8%
100%	20	20.1	100.5%
120%	24	24.3	101.3%

Table 4: System Suitability Parameters

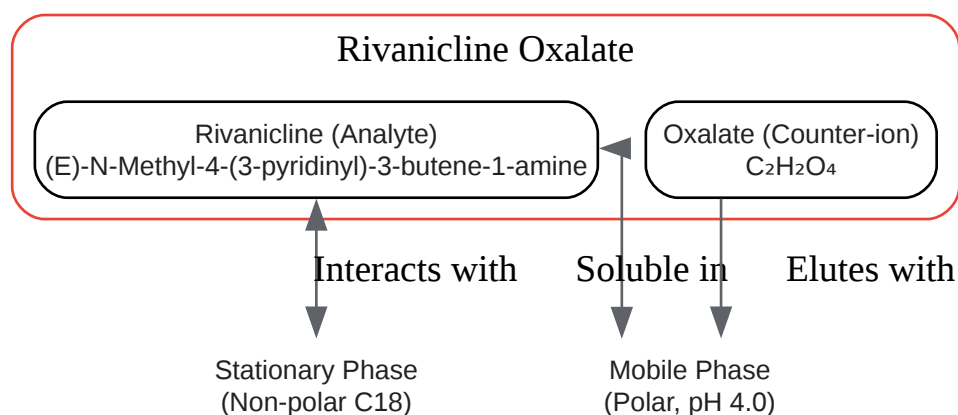
Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	> 2000	4500
% RSD of 6 Injections	≤ 2.0%	0.85%

Visualizations



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Caption: HPLC analysis workflow for **Rivanicline oxalate**.



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Caption: Interaction of **Rivanicline oxalate** components with the HPLC system.

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References

- 1. Rivanicline - Wikipedia [en.wikipedia.org]
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